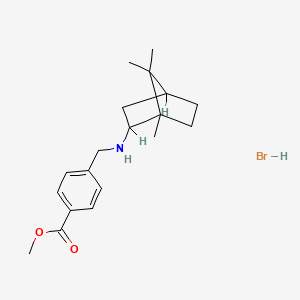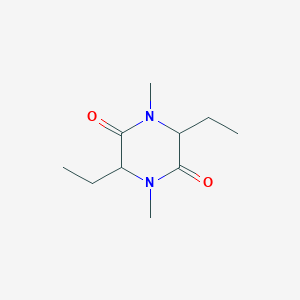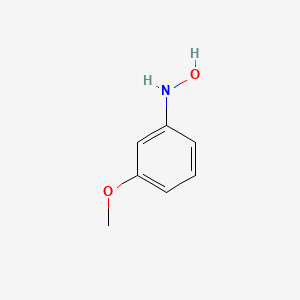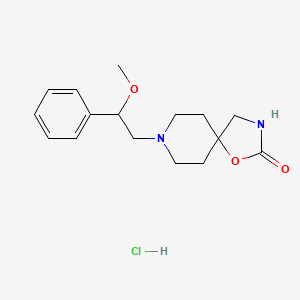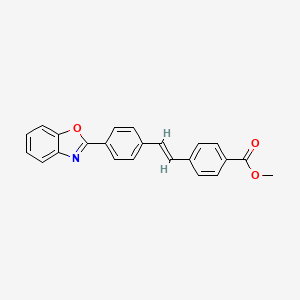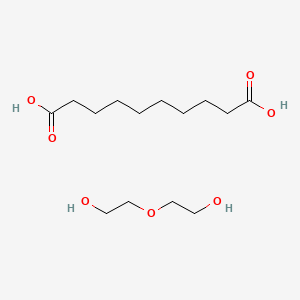
Decanedioic acid;2-(2-hydroxyethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is a compound with the molecular formula C17H36O10. It is a combination of decanedioic acid and 2-(2-hydroxyethoxy)ethanol. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with a ten-carbon chain, while 2-(2-hydroxyethoxy)ethanol is an ethylene glycol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of decanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Decanedioic acid;2-(2-hydroxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Decanedioic acid and 2-(2-hydroxyethoxy)ethanal.
Reduction: Decanediol and 2-(2-hydroxyethoxy)ethanol.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
Decanedioic acid;2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
作用機序
The mechanism of action of decanedioic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
Decanedioic acid: A dicarboxylic acid with similar chemical properties but lacks the ethylene glycol derivative.
2-(2-hydroxyethoxy)ethanol: An ethylene glycol derivative without the dicarboxylic acid component.
Uniqueness
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is unique due to its combination of a dicarboxylic acid and an ethylene glycol derivative, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
特性
CAS番号 |
25610-21-3 |
|---|---|
分子式 |
C14H28O7 |
分子量 |
308.37 g/mol |
IUPAC名 |
decanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C10H18O4.C4H10O3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;5-1-3-7-4-2-6/h1-8H2,(H,11,12)(H,13,14);5-6H,1-4H2 |
InChIキー |
AQWBQMJPLCKHPK-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(COCCO)O |
関連するCAS |
25610-21-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
